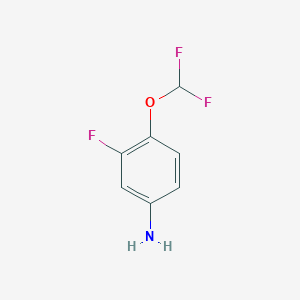

4-(Difluoromethoxy)-3-fluoroaniline

Description

4-(Difluoromethoxy)-3-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₇H₆F₃N₂O. It features a benzene ring substituted with an amino group (-NH₂), a difluoromethoxy group (-OCF₂H) at the para position, and a fluorine atom at the meta position (Figure 1). This trifunctional structure enhances its lipophilicity, metabolic stability, and electronic properties, making it a critical intermediate in medicinal chemistry. Notably, it serves as a precursor for synthesizing phosphodiesterase-4 (PDE4) inhibitors like roflumilast, a therapeutic agent for chronic obstructive pulmonary disease (COPD) .

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGBVIAOAPGSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83190-01-6 | |

| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Difluoromethoxy)-3-fluoroaniline typically involves a multi-step synthetic process. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the nitro group in intermediates to form the amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or difluoromethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrazine (N2H4) and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-(Difluoromethoxy)-3-fluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and materials with unique properties, such as increased stability and bioavailability

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) process induced by transforming growth factor-beta1 (TGF-β1) in A549 cells. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the EMT process .

Comparison with Similar Compounds

2-(Difluoromethoxy)-3-fluoroaniline

- Structure : Differs in the position of the difluoromethoxy group (ortho instead of para).

- Impact: The ortho-substituted isomer exhibits reduced steric hindrance but lower metabolic stability due to proximity to the amino group. This positional change alters its pharmacokinetic profile and biological target interactions .

4-Difluoromethoxy-2-fluoroaniline

- Structure : Fluorine at the ortho position and difluoromethoxy at para.

- Impact : The altered substitution pattern reduces lipophilicity (logP ≈ 2.1 vs. 2.5 for the target compound) and shifts reactivity in electrophilic substitution reactions .

Functional Group Replacements

4-(Trifluoromethoxy)aniline

- Structure : Replaces -OCF₂H with -OCF₃.

- Impact: The trifluoromethoxy group increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic aromatic substitution rates.

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline

- Structure : Adds a chlorine substituent at the meta position.

- Impact : Chlorine’s larger atomic radius and polarizability improve halogen bonding with biological targets, increasing antimicrobial potency (MIC = 8 µg/mL vs. 16 µg/mL for the target compound) but introducing higher toxicity (LD₅₀ = 120 mg/kg vs. 250 mg/kg) .

Core Scaffold Modifications

(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine Hydrochloride

- Structure : Pyridine ring replaces benzene, with a methanamine side chain.

- Impact : The nitrogen-containing heterocycle enhances solubility in aqueous media (25 mg/mL vs. 8 mg/mL for the target compound) and alters binding affinity to kinase enzymes, making it a candidate for kinase inhibitor development .

Data Sources :

Physicochemical and Reactivity Differences

- Solubility : The target compound’s solubility in PBS (pH 7.4) is pH-dependent, ranging from 8 mg/mL (pH 7.4) to 22 mg/mL (pH 5.0). In contrast, 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline shows lower solubility (4 mg/mL at pH 7.4) due to increased hydrophobicity .

- Synthetic Reactivity: The amino group in 4-(Difluoromethoxy)-3-fluoroaniline undergoes regioselective acetylation 30% faster than its 2-substituted isomer due to reduced steric hindrance .

Biological Activity

4-(Difluoromethoxy)-3-fluoroaniline is an organic compound with significant implications in medicinal chemistry and molecular biology. Its unique structure, characterized by a difluoromethoxy group and a fluoro substituent on an aniline backbone, enhances its biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C7H6F3N2O

- CAS Number : 83190-01-6

This compound's lipophilicity is influenced by the difluoromethoxy group, which affects its interactions with biological systems and enhances its potential as a pharmacophore.

Research indicates that this compound exhibits biological activity primarily through the modulation of signaling pathways and protein interactions. It has been shown to inhibit the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in A549 lung epithelial cells. This inhibition is associated with:

-

Decreased Expression of Proteins :

- α-SMA (alpha-smooth muscle actin)

- Vimentin

- Collagen I

- Increased Expression of E-Cadherin : E-cadherin is crucial for maintaining epithelial integrity.

- Reduced Phosphorylation Levels : The treatment significantly reduced Smad2/3 phosphorylation levels, which are critical mediators in TGF-β signaling pathways.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast, which is used in treating chronic obstructive pulmonary disease (COPD). Its role in drug development highlights its potential as a therapeutic agent targeting inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and potential applications of compounds related to this compound:

| Compound Name | Fluorine Groups | Difluoromethoxy Group | Unique Features |

|---|---|---|---|

| This compound | 3 | Yes | Enhanced lipophilicity and potential bioactivity |

| 3-Fluoroaniline | 1 | No | Simpler structure, less reactivity |

| 4-Difluoromethoxy-2-fluoroaniline | 2 | Yes | Different substitution pattern |

| 4-Fluoroaniline | 1 | No | Basic structure without fluorinated enhancements |

This comparison illustrates the unique aspects of this compound, particularly its multifunctional character that could be optimized for specific therapeutic applications.

Study on Pulmonary Fibrosis

A study conducted using A549 cells demonstrated that treatment with this compound effectively inhibited EMT, suggesting its potential utility in treating pulmonary fibrosis. The results indicated that the compound could be a promising candidate for further research in fibrotic diseases due to its ability to modulate key signaling pathways involved in fibrosis progression.

Enzyme Interaction Studies

Preliminary investigations into the interactions of fluorinated compounds, including this compound, suggest that these compounds can alter enzyme activity and receptor binding due to their unique electronic properties. Such interactions may provide insights into optimizing this compound for therapeutic use or environmental safety assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.